3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid
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Overview
Description
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is an organic compound that features a phenyl group attached to a prop-2-enoic acid backbone with a methylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid typically involves the reaction of phenylacetic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the methylcarbamoyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylethanol or phenylethylamine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may act as an inhibitor of acetylcholinesterase, similar to other carbamate compounds .
Comparison with Similar Compounds
Similar Compounds
3-(Methylcarbamoyl)phenylboronic acid: Shares the methylcarbamoyl group but differs in the presence of a boronic acid group instead of the prop-2-enoic acid backbone.
3-Fluorophenylboronic acid: Contains a fluorine substituent on the phenyl ring, which alters its reactivity and applications.
Uniqueness
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-4-(methylamino)-4-oxo-2-phenylbut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-10(13)7-9(11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)(H,14,15)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHGBXXPMUTGS-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=C(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C(/C1=CC=CC=C1)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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